molecular formula C16H18BrNO3 B3932568 N-(2-bromophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

N-(2-bromophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

Cat. No. B3932568
M. Wt: 352.22 g/mol
InChI Key: UMKUNFLYVYUETK-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide, commonly known as Brorphine, is a novel psychoactive substance that belongs to the class of opioids. Brorphine is a synthetic compound that has been designed to mimic the effects of opioids such as morphine, fentanyl, and heroin. In recent years, Brorphine has gained popularity among the research community due to its unique chemical structure and potential therapeutic applications.

Mechanism of Action

Brorphine acts on the opioid receptors in the brain and spinal cord, producing analgesic effects. The compound has a high affinity for the mu-opioid receptor, which is responsible for mediating the effects of opioids such as morphine. Brorphine also has activity at the delta and kappa opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
Brorphine has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. The compound has also been found to have antitussive properties, making it useful in treating coughs. Additionally, Brorphine has been shown to have effects on the gastrointestinal system, including reducing gastric motility and increasing sphincter tone.

Advantages and Limitations for Lab Experiments

Brorphine has several advantages for use in laboratory experiments. The compound has a high affinity for the mu-opioid receptor, making it a useful tool for studying the opioid system. Additionally, Brorphine has been shown to have a longer duration of action than other opioids such as morphine, which may make it useful in certain experimental settings. However, Brorphine also has limitations, including the potential for respiratory depression and other adverse effects, which must be carefully monitored in laboratory experiments.

Future Directions

There are several potential future directions for research on Brorphine. One area of interest is the development of novel analgesics based on the chemical structure of Brorphine. Additionally, researchers may investigate the potential therapeutic applications of Brorphine in treating inflammatory disorders and other conditions. Finally, further studies are needed to better understand the biochemical and physiological effects of Brorphine, as well as its potential for abuse and addiction.

Scientific Research Applications

Brorphine has been the subject of numerous scientific studies, primarily due to its potential therapeutic applications. The compound has been shown to possess potent analgesic properties, making it a promising candidate for the treatment of chronic pain. Additionally, Brorphine has been found to have anti-inflammatory effects, which could make it useful in treating conditions such as arthritis and other inflammatory disorders.

properties

IUPAC Name

N-(2-bromophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO3/c1-14(2)15(3)8-9-16(14,21-13(15)20)12(19)18-11-7-5-4-6-10(11)17/h4-7H,8-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKUNFLYVYUETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)NC3=CC=CC=C3Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-bromophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 4
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N-(2-bromophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 5
N-(2-bromophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-bromophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

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